

# A Comprehensive Spectroscopic Guide to 6-Chloropyridine-2-carbonitrile

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## Compound of Interest

Compound Name: 6-Chloropyridine-2-carbonitrile

Cat. No.: B1360203

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## Introduction

**6-Chloropyridine-2-carbonitrile** is a pivotal heterocyclic building block in modern chemistry, finding extensive application in the synthesis of pharmaceutical and agrochemical compounds. [1][2] Its disubstituted pyridine ring, featuring both an electron-withdrawing nitrile group and a halogen, provides a versatile scaffold for developing complex molecular architectures. The precise confirmation of its structure and purity is paramount for ensuring the reliability and reproducibility of synthetic outcomes.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **6-Chloropyridine-2-carbonitrile**. As a self-validating system, the combination of these techniques offers unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals who rely on rigorous analytical data for their work.

## Molecular Structure and Properties

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. **6-Chloropyridine-2-carbonitrile** ( $C_6H_3ClN_2$ ) has a molecular weight of approximately 138.55 g/mol. [1][3] The pyridine ring contains three aromatic protons, a chloro substituent at position 6, and a nitrile substituent at position 2.

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// Proton bonds C3 -- H3 [len=1.2, style=dashed]; C4 -- H4 [len=1.2, style=dashed]; C5 -- H5
[len=1.2, style=dashed]; } Figure 1: Structure of 6-Chloropyridine-2-carbonitrile with atom
numbering.
```

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **6-Chloropyridine-2-carbonitrile**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide distinct and diagnostic information.

### $^1\text{H}$ NMR Spectroscopy

Theoretical Analysis: The molecular structure features three aromatic protons in different chemical environments, which should give rise to three distinct signals.

- H4: This proton is situated between two other protons (H3 and H5). It is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both neighbors.
- H3 and H5: These protons are adjacent to only one other proton (H4) and are therefore expected to appear as doublets. The relative positions of the electron-withdrawing nitrile and chloro groups will influence their chemical shifts.

Experimental Data: While a definitive, peer-reviewed peak list for this specific compound is not readily available in the provided search results, data from spectral databases and analogous compounds allow for a reliable prediction. The spectrum is expected to show a characteristic pattern for a 1,2,3-trisubstituted aromatic system.

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
H4	~7.9 - 8.1	t (or dd)	$J(\text{H4-H5}) \approx 8.0$ , $J(\text{H4-H3}) \approx 8.0$
H3	~7.8 - 7.9	d	$J(\text{H3-H4}) \approx 8.0$
H5	~7.6 - 7.7	d	$J(\text{H5-H4}) \approx 8.0$

Note: Predicted values are based on general principles and data for similar compounds like 2-chloropyridine and 2-cyanopyridine.[\[4\]](#)[\[5\]](#)

Interpretation: The downfield shifts (7.6-8.1 ppm) are characteristic of protons on an electron-deficient pyridine ring. The splitting pattern—one triplet (or dd) and two doublets—is a definitive fingerprint for the 3, 4, and 5-protons on the ring, confirming the substitution pattern.

## Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Chloropyridine-2-carbonitrile** in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.[\[6\]](#) Ensure the sample is fully dissolved.
- Instrumentation: Use a Fourier-transform NMR spectrometer (e.g., 300 MHz or higher).

- Data Acquisition:
  - Tune and shim the spectrometer to optimize magnetic field homogeneity.
  - Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.
  - Set the spectral width to cover the range of aromatic protons (e.g., 0-10 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).<sup>[7]</sup>

## <sup>13</sup>C NMR Spectroscopy

Theoretical Analysis: The molecule has six carbon atoms, all in unique chemical environments, plus the nitrile carbon. This should result in six distinct signals in the <sup>13</sup>C NMR spectrum.

- Aromatic Carbons (C2-C6): These will appear in the typical aromatic region (120-150 ppm). The carbons directly attached to the electronegative nitrogen (C2, C6) and chlorine (C6) will be significantly shifted.<sup>[8]</sup>
- Nitrile Carbon (C7): The carbon of the nitrile group typically appears in a distinct region around 115-120 ppm.<sup>[9]</sup>

Experimental Data:

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
C6 (C-Cl)	~152
C2 (C-CN)	~145
C4	~140
C5	~130
C3	~125
C7 (-C $\equiv$ N)	~117

Note: Predicted values are based on additive models and data from similar structures like 2-cyanopyridine.<sup>[10]</sup><sup>[11]</sup>

Interpretation: The chemical shifts provide a map of the electronic environment of each carbon. The downfield shift of C6 confirms its attachment to both the ring nitrogen and the chlorine atom. The C2 carbon is also shifted downfield due to the nitrogen and the nitrile group. The nitrile carbon signal around 117 ppm is a key diagnostic peak.<sup>[12]</sup>

## Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for <sup>1</sup>H NMR spectroscopy. <sup>13</sup>C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.
- **Instrumentation:** Use a Fourier-transform NMR spectrometer equipped with a broadband probe.
- **Data Acquisition:**
  - Acquire a proton-decoupled <sup>13</sup>C spectrum to ensure each unique carbon appears as a singlet.
  - A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of the <sup>13</sup>C isotope.
  - Set the spectral width to cover the full range of organic carbons (e.g., 0-220 ppm).
- **Data Processing:** Process the data similarly to the <sup>1</sup>H spectrum. Calibrate the spectrum using the deuterated solvent signal (e.g., CDCl<sub>3</sub> at 77.16 ppm).<sup>[6]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Theoretical Analysis: The key functional groups in **6-Chloropyridine-2-carbonitrile** will produce characteristic absorption bands.

- **Nitrile (C≡N):** A sharp, strong absorption is expected in the triple bond region.

- Aromatic Ring (C=C, C=N): Multiple absorptions are expected in the 1400-1600  $\text{cm}^{-1}$  region.
- Aromatic C-H: Stretching vibrations will appear just above 3000  $\text{cm}^{-1}$ .
- C-Cl: A stretching vibration will appear in the fingerprint region.

Experimental Data:

Wavenumber ( $\text{cm}^{-1}$ )	Intensity/Shape	Functional Group Assignment
~2240	Strong, Sharp	C $\equiv$ N Stretch (Nitrile)
~3100-3000	Medium, Sharp	Aromatic C-H Stretch
~1580, 1550, 1450	Medium to Strong	Aromatic C=C and C=N Stretches
~1100-1000	Medium	C-Cl Stretch

Note: Values are based on typical ranges for these functional groups.<sup>[13][14]</sup> A peak around 2240  $\text{cm}^{-1}$  is highly diagnostic for the nitrile group.<sup>[15]</sup>

Interpretation: The most crucial peak in the IR spectrum is the strong, sharp band around 2240  $\text{cm}^{-1}$ , which is definitive evidence for the nitrile functional group. The presence of aromatic C-H stretches above 3000  $\text{cm}^{-1}$  and multiple C=C/C=N bands in the 1450-1600  $\text{cm}^{-1}$  region confirms the pyridine ring.

## Experimental Protocol: IR Spectroscopy (ATR)

- Sample Preparation: Place a small amount of the solid **6-Chloropyridine-2-carbonitrile** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and instrument-related absorptions.

- Place the sample on the crystal and apply pressure to ensure good contact.
- Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental formula.

Theoretical Analysis: For **6-Chloropyridine-2-carbonitrile**, the key feature in the mass spectrum will be the molecular ion peak ( $M^+$ ). Due to the natural isotopic abundance of chlorine ( $^{35}\text{Cl} \approx 75.8\%$ ,  $^{37}\text{Cl} \approx 24.2\%$ ), the molecular ion will appear as a pair of peaks:

- $M^+$ : The peak corresponding to the molecule containing the  $^{35}\text{Cl}$  isotope.
- $[M+2]^+$ : The peak corresponding to the molecule containing the  $^{37}\text{Cl}$  isotope, which will be approximately two mass units higher and have about one-third the intensity of the  $M^+$  peak.

Experimental Data:

$m/z$ Value	Relative Intensity	Assignment
138	High	Molecular Ion ( $M^+$ ) with $^{35}\text{Cl}$
140	~32% of $M^+$	Molecular Ion ( $[M+2]^+$ ) with $^{37}\text{Cl}$
103	Medium	$[M - \text{Cl}]^+$ , Loss of chlorine
76	Medium	Fragmentation ion (e.g., $[\text{C}_5\text{H}_2\text{N}]^+$ )

Note: Data is consistent with information from the NIST Mass Spectrometry Data Center and PubChem.[\[1\]](#)

Interpretation: The observation of a peak at  $m/z$  138 is consistent with the molecular weight of the compound.<sup>[1]</sup> The presence of a corresponding peak at  $m/z$  140 with an intensity ratio of approximately 3:1 is the definitive signature of a molecule containing one chlorine atom, thus confirming the elemental composition.

## Experimental Protocol: Mass Spectrometry (GC-MS with EI)

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- **Instrumentation:** Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- **Data Acquisition:**
  - Inject the sample solution into the GC, where it is vaporized and separated from the solvent and any impurities.
  - The separated compound enters the MS ion source. In EI, high-energy electrons (typically 70 eV) bombard the molecules, causing ionization and fragmentation.
  - The resulting ions are separated by the mass analyzer (e.g., quadrupole) based on their  $m/z$  ratio.
- **Data Analysis:** Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern. Compare the fragmentation pattern with known fragmentation pathways to further support the structural assignment.<sup>[16]</sup>

## Integrated Analytical Workflow

No single technique is sufficient for absolute confirmation. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates how NMR, IR, and MS are used synergistically to provide a complete and validated structural characterization.



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Figure 2: Integrated workflow for the spectroscopic confirmation of the compound.

## Conclusion

The structural elucidation of **6-Chloropyridine-2-carbonitrile** is reliably achieved through a multi-technique spectroscopic approach. Infrared spectroscopy confirms the presence of the critical nitrile and chloro-aromatic functionalities. Mass spectrometry validates the molecular weight and elemental composition through the characteristic chlorine isotopic pattern. Finally,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the precise substitution pattern on the pyridine ring. This comprehensive guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this important chemical intermediate.

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